molecular formula C16H13N7O2S B2965293 1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1903425-68-2

1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2965293
CAS No.: 1903425-68-2
M. Wt: 367.39
InChI Key: KLJDTJGZWUDACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a thiophen-3-yl group at position 6 and a methylene-linked 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide moiety at position 2.

Properties

IUPAC Name

1-methyl-6-oxo-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O2S/c1-22-15(24)5-3-12(20-22)16(25)17-8-14-19-18-13-4-2-11(21-23(13)14)10-6-7-26-9-10/h2-7,9H,8H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJDTJGZWUDACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-methyl-6-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and interactions with various biological targets.

Structural Characteristics

The compound features a unique structure that combines several bioactive motifs:

  • Dihydropyridazine core : Known for its versatility in medicinal chemistry.
  • Triazolo-pyridazine moiety : Implicated in various biological interactions.
  • Carboxamide group : Enhances solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to the one exhibit significant anticancer activity. For instance, studies on related [1,2,4]triazolo[4,3-a]pyrazine derivatives have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings suggest that the compound may also possess similar anticancer properties due to its structural similarities and functional groups .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Kinases : Like c-Met kinase, which is crucial for tumor growth and metastasis.
  • Induction of Apoptosis : Through mechanisms such as cell cycle arrest and activation of apoptotic pathways, as evidenced by studies using Annexin V-FITC/PI staining .
  • Docking Studies : Computational studies suggest favorable interactions with key enzymes involved in cancer progression .

Case Studies

Recent studies have focused on the synthesis and evaluation of similar compounds:

  • A study highlighted the synthesis of triazole derivatives showing cytotoxicity against human cancer cell lines such as MCF-7 and HeLa, with IC50 values ranging from 0.49 to 48.0 μM .
  • Another investigation into mercapto-substituted triazoles demonstrated their potential as chemotherapeutic agents due to their anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Substituent Variations in Triazolopyridazine Derivatives

The triazolopyridazine scaffold is common in medicinal chemistry. Key variations among analogs include:

  • Thiophen-3-yl vs. Methoxyphenyl : The target compound’s thiophene substituent introduces sulfur-based π-π stacking and enhanced lipophilicity compared to the 4-methoxyphenyl group in 2-[[3-(4-methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine (CAS 1204296-37-6) .
  • Carboxamide vs. Ethanamine Linkage : The methyl-oxo-dihydropyridazine carboxamide in the target compound may improve target binding via hydrogen bonding, whereas the ethanamine group in the methoxyphenyl analog increases hydrophilicity.

Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C17H14N6O2S 374.40 Thiophen-3-yl, carboxamide 2.1
2-[[3-(4-Methoxyphenyl)-... (CAS 1204296-37-6) C14H15N5O2 285.30 4-Methoxyphenyl, ethanamine 1.4
Hypothetical Phenyl Derivative C14H12N6O 280.28 Phenyl, carboxamide 1.8

*LogP values estimated using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.